[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid
Description
Contextual Significance of Vinylboronic Acids in Modern Organic Synthesis
Vinylboronic acids and their ester derivatives are highly valued in contemporary organic synthesis due to their stability and broad reactivity profile. researchgate.net They are key participants in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has become indispensable in the pharmaceutical and materials science industries for the creation of biaryl and vinyl-aryl structures. chemrxiv.orgcuny.edu
Beyond the Suzuki-Miyaura coupling, vinylboronic acids are also utilized in other significant transformations, including:
Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. chemrxiv.org
Petasis Reaction: A multicomponent reaction to form allylic amines.
Hayashi-Miyaura Conjugate Addition: The addition of a vinyl group to an α,β-unsaturated ketone.
The versatility of vinylboronic acids stems from the ability of the boronic acid moiety to undergo transmetalation with a transition metal catalyst, typically palladium or copper, initiating the catalytic cycle of these coupling reactions. chemrxiv.org The development of new synthetic methods continues to expand the utility of these compounds in creating complex molecular architectures. cuny.edu
The Role of Hydroxyl-Functionalized Organoboronic Acids in Advanced Chemical Transformations
The presence of a hydroxyl group on an organoboronic acid introduces another layer of synthetic potential. The hydroxyl group can act as a directing group, influencing the stereochemistry of reactions, or as a handle for further functionalization. More significantly, boronic acids themselves have been explored as catalysts for reactions involving hydroxyl groups.
Arylboronic acids can reversibly form esters with diols, a property that has been harnessed for the protection and sensing of carbohydrates. Furthermore, boronic acids can act as mild Lewis acid catalysts to activate hydroxyl groups, facilitating their displacement in substitution reactions. This bypasses the need for harsh activating reagents, aligning with the principles of green chemistry. Research has demonstrated the utility of boronic acid catalysis in promoting C-C and C-N bond formation by activating alcohol substrates.
Scope and Emerging Research Trajectories of [(1E)-4-Hydroxybut-1-en-1-yl]boronic Acid
The dual functionality of this compound opens up intriguing possibilities for its application in organic synthesis. While specific, in-depth research on this particular molecule is still emerging, its structure suggests several promising research trajectories.
Potential as a Bifunctional Building Block: The vinylboronic acid moiety can participate in cross-coupling reactions to form a new carbon-carbon bond, while the hydroxyl group remains available for subsequent transformations. This allows for a modular approach to the synthesis of complex molecules, where the two reactive sites can be addressed in a stepwise manner.
Intramolecular Reactions: The proximity of the hydroxyl and boronic acid groups could facilitate intramolecular reactions. For instance, intramolecular cyclization could lead to the formation of cyclic boronate esters, which may have unique reactivity or biological activity.
Medicinal Chemistry Applications: Boronic acids are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.gov The hydroxyl group in this compound could serve as a point for attaching the molecule to other pharmacophores or to modulate its pharmacokinetic properties. Given that many bioactive molecules contain hydroxyl groups and vinyl moieties, this compound represents a valuable scaffold for the synthesis of new therapeutic agents. chemrxiv.org
The table below summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | [(E)-4-hydroxybut-1-enyl]boronic acid nih.gov |
| CAS Number | 916673-48-8 nih.gov |
| Molecular Formula | C₄H₉BO₃ nih.gov |
| Molecular Weight | 115.93 g/mol nih.gov |
| Key Functional Groups | Vinylboronic acid, Primary alcohol |
The exploration of this compound in these areas is likely to yield novel synthetic methodologies and contribute to the development of new functional molecules.
Properties
CAS No. |
916673-48-8 |
|---|---|
Molecular Formula |
C4H9BO3 |
Molecular Weight |
115.93 g/mol |
IUPAC Name |
[(E)-4-hydroxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2/b3-1+ |
InChI Key |
XSUJWDLJOMBWKI-HNQUOIGGSA-N |
Isomeric SMILES |
B(/C=C/CCO)(O)O |
Canonical SMILES |
B(C=CCCO)(O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid and Its Precursors
Stereoselective and Regioselective Synthetic Approaches to Vinylboronic Acid Frameworks
The creation of the vinylboronic acid moiety is a cornerstone of the synthesis. The (E)-configuration of the double bond is a key structural feature, and its establishment requires methods that offer high stereoselectivity.
Hydroboration stands out as a powerful and versatile method for the synthesis of vinylboronic acids from alkynes. wikipedia.org This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon triple bond, leading to an alkenylborane. wikipedia.org The stereochemical outcome is typically a syn-addition, which, when applied to a terminal alkyne, directly yields the desired (E)-vinylboronic acid. wikipedia.orgmasterorganicchemistry.com
A variety of borane (B79455) reagents can be employed, with dialkylboranes like disiamylborane (B86530) and 9-borabicyclo[3.3.1]nonane (9-BBN) often favored for their ability to prevent double addition to the alkyne. masterorganicchemistry.comchemistrysteps.com These bulky reagents also enhance the anti-Markovnikov regioselectivity, ensuring the boron atom adds to the terminal carbon of the alkyne. masterorganicchemistry.comchemistrysteps.com Subsequent oxidation of the resulting vinylborane (B8500763) is a common procedure, but for the isolation of the boronic acid, a careful workup is required. masterorganicchemistry.comchemistrysteps.com
Recent advancements have introduced catalytic hydroboration methods, utilizing transition metals to achieve high regio- and stereoselectivity under milder conditions. organic-chemistry.org For instance, iron complexes with PNP pincer ligands have been shown to effectively catalyze the hydroboration of alkynes with pinacolborane, selectively producing (E)-vinylboronates. organic-chemistry.org Similarly, ruthenium hydride pincer complexes can catalyze the trans-hydroboration of terminal alkynes to yield (Z)-vinylboronates, though this is the opposite stereoisomer to that required for [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid. organic-chemistry.org
| Reagent/Catalyst | Precursor Type | Key Features | Typical Product |
|---|---|---|---|
| Disiamylborane (Sia)₂BH | Terminal Alkyne | High anti-Markovnikov regioselectivity, prevents double addition. masterorganicchemistry.comchemistrysteps.com | (E)-Vinylborane masterorganicchemistry.com |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Terminal Alkyne | Excellent regioselectivity, thermally stable. masterorganicchemistry.com | (E)-Vinylborane masterorganicchemistry.com |
| Catecholborane | Alkyne | Can be used in transition-metal catalyzed reactions. wikipedia.org | Vinylboronate ester |
| Pinacolborane (H-BPin) | Alkyne/Alkenyl Halide | Used in both stoichiometric and catalytic hydroboration and cross-coupling reactions. organic-chemistry.org | Vinylboronate ester organic-chemistry.org |
| Fe-PNP pincer complex | Alkyne | Catalytic, high (E)-selectivity. organic-chemistry.org | (E)-Vinylboronate ester organic-chemistry.org |
Metal-catalyzed cross-coupling reactions provide a powerful alternative for the direct formation of C-B bonds. The Suzuki-Miyaura coupling, renowned for its versatility in forming C-C bonds, has been adapted for the synthesis of boronic acids themselves. mdpi.comrsc.org This typically involves the reaction of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com This method, often referred to as Miyaura borylation, is highly effective for creating vinylboronate esters with defined stereochemistry. organic-chemistry.org For example, the reaction of an (E)-vinyl halide with B₂pin₂ will proceed with retention of stereochemistry to afford the (E)-vinylboronate ester. organic-chemistry.org
The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Ligands such as SPhos have demonstrated broad applicability in coupling various aryl and vinyl halides with boronic acid precursors. mdpi.com
| Reaction Type | Precursors | Catalyst/Reagents | Key Advantages |
|---|---|---|---|
| Miyaura Borylation | Vinyl Halide/Triflate + Diboron Reagent (e.g., B₂pin₂) | Palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). mdpi.com | High functional group tolerance, stereospecificity. organic-chemistry.orgmdpi.com |
| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide/Triflate | Palladium catalyst and a base. mdpi.comrsc.org | Versatile for C-C bond formation, can be adapted for C-B bond formation. mdpi.com |
| Iron-Catalyzed C-N Coupling | Boronic Acid + Tetrazole/Azide | Iron catalyst. uva.nl | Demonstrates the reactivity of boronic acids in various coupling reactions. uva.nl |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, which can be adapted for the synthesis of certain organoboronic acids. nih.govorganic-chemistry.orgwikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with a boron electrophile, such as a trialkyl borate, to form the boronic acid after hydrolysis. nih.govacs.org While primarily used for arylboronic acids, the principles of directed metalation can be conceptually extended to precursors of vinylboronic acids where a directing group can influence the regioselectivity of a metalation step. However, for a simple aliphatic chain like that in this compound, this method is less directly applicable.
Functional Group Compatibility and Strategic Protection Schemes during Synthesis
The presence of both a hydroxyl group and a boronic acid functionality in the target molecule necessitates careful consideration of functional group compatibility and the use of protecting groups.
The hydroxyl group is reactive under many conditions used for the synthesis and manipulation of organoboron compounds. libretexts.org It can interfere with organometallic reagents, act as a proton source, or be susceptible to oxidation. Therefore, protecting the hydroxyl group is often a crucial step. libretexts.orglibretexts.org
Common protecting groups for alcohols include ethers and silyl (B83357) ethers. libretexts.orgmasterorganicchemistry.com The choice of protecting group depends on its stability to the reaction conditions that will be employed and the ease of its removal at a later stage. masterorganicchemistry.comorganic-chemistry.org For instance, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is generally stable to many cross-coupling conditions but can be readily cleaved using fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). libretexts.org
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Characteristics |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF), or acid. libretexts.org | Robust, widely used, stable to many reaction conditions. libretexts.org |
| Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Aqueous acid. libretexts.org | Forms a stable acetal, easily removed. libretexts.orglibretexts.org |
| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C). libretexts.org | Stable to a wide range of conditions, removed under neutral conditions. libretexts.org |
| Methoxymethyl (MOM) | MOM-Cl, base | Acid. libretexts.org | Stable to basic and nucleophilic reagents. organic-chemistry.org |
Organoboron compounds, particularly boronic acids and their esters, exhibit a unique set of reactivities that must be managed during a multi-step synthesis. While they are key intermediates for cross-coupling reactions, they can also be sensitive to certain reagents. nih.govresearchgate.net For example, strong oxidizing agents can lead to the cleavage of the C-B bond to form an alcohol, a reaction known as the Brown-type oxidation. rsc.org This reactivity can be exploited synthetically but must be avoided when the boronic acid moiety is to be preserved for a subsequent step. rsc.org
Chemoselectivity can often be achieved by controlling the reaction conditions. For instance, the oxidation of a boronic acid can be performed selectively in the presence of a boronic ester by using biphasic conditions where the boronic acid is selectively transferred to the aqueous basic phase for reaction. rsc.org Furthermore, the choice of the boronic acid derivative itself can influence reactivity. MIDA (N-methyliminodiacetic acid) boronates are known to be more stable and less reactive in some cross-coupling reactions compared to pinacol (B44631) esters, allowing for sequential and chemoselective couplings. researchgate.netcore.ac.uk This highlights the importance of choosing the appropriate form of the organoboron species to match the desired synthetic transformation. nih.govresearchgate.net
Innovations in Sustainable and Green Chemistry Approaches for this compound Synthesis
The core of greening the synthesis of this compound lies in the strategic hydroboration of a suitable precursor, most notably but-2-yne-1,4-diol. This reaction involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond of the alkyne, leading to the formation of the desired alkenylboronic acid derivative. Traditional methods often rely on stoichiometric amounts of borane reagents and organic solvents, which can be hazardous and generate significant waste. Modern approaches, however, are shifting towards catalytic methods that operate under milder, more sustainable conditions.
Development of Efficient Catalytic Systems
The development of highly efficient and selective catalysts is paramount to the advancement of sustainable synthesis. In the context of producing this compound precursors, research has explored both metal-based and metal-free catalytic systems for the hydroboration of alkynes.
Ruthenium-based catalysts have shown promise in the hydroboration of terminal alkynes. For instance, N-heterocyclic-carbene-ligated ruthenium complexes have been demonstrated to catalyze the (Z)-selective hydroboration of various alkynes with high yields. acs.org While this provides a pathway to the Z-isomer, modifications in catalyst design or reaction conditions could potentially be adapted for the synthesis of the desired (E)-isomer of the target compound.
Copper-catalyzed systems represent another promising avenue, often lauded for the lower cost and toxicity of copper compared to precious metals like ruthenium or rhodium. Copper(I) complexes, in particular, have been effectively used in the hydroboration of 1,3-enynes. rsc.org The application of such catalysts to symmetrical alkynes like but-2-yne-1,4-diol could offer a direct and atom-economical route to the desired product.
A significant leap towards sustainability is the development of catalyst-free hydroboration methods. Research has shown that the hydroboration of various alkynes with pinacolborane can proceed efficiently under solvent-free conditions at elevated temperatures (around 110 °C), affording the corresponding alkenyl boronate esters in good to excellent yields. rsc.org This approach entirely circumvents the need for a metal catalyst, simplifying the reaction setup and purification process.
The following table summarizes some of the catalytic approaches investigated for the hydroboration of alkynes, which are foundational for the synthesis of this compound precursors.
| Catalyst System | Precursor Type | Key Features |
| N-heterocyclic-carbene-ligated Ruthenium | Terminal Alkynes | High (Z)-selectivity, high yields |
| Copper(I) Complexes | 1,3-Enynes | Use of a less toxic metal, good for asymmetric synthesis |
| Catalyst-Free (Thermal) | Various Alkynes | No metal catalyst required, solvent-free conditions |
Exploration of Aqueous or Solvent-Free Reaction Media
The choice of reaction medium is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards greener alternatives.
Solvent-free reactions , as highlighted in the catalyst-free hydroboration method, represent an ideal scenario in green chemistry. By eliminating the solvent, this approach significantly reduces waste, simplifies product isolation, and can lead to improved reaction kinetics. The selective hydrogenation of 2-butyne-1,4-diol (B31916) has also been successfully demonstrated under solvent-free conditions using a structured palladium catalyst, indicating the feasibility of handling this precursor without a solvent. epfl.chresearchgate.net
Aqueous reaction media offer another environmentally benign alternative. Water is non-toxic, non-flammable, and readily available. While organoboron compounds can be sensitive to water, certain catalytic systems are designed to function effectively in aqueous environments. For example, copper-catalyzed hydroboration reactions have been successfully carried out in water, which is a significant step towards a truly green synthesis. The development of water-tolerant catalysts for the hydroboration of but-2-yne-1,4-diol would be a major breakthrough in the sustainable production of this compound.
The table below outlines the advantages of these sustainable reaction media.
| Reaction Medium | Advantages | Relevance to Synthesis |
| Solvent-Free | Reduced waste, simplified purification, potentially faster reactions | Demonstrated for alkyne hydroboration and handling of but-2-yne-1,4-diol |
| Aqueous | Non-toxic, non-flammable, readily available | Feasible with specific water-tolerant catalysts, such as certain copper complexes |
Chemical Reactivity and Transformational Chemistry of 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid
Cross-Coupling Reactions Involving the Alkenyl Boronic Acid Moiety
The alkenyl boronic acid is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The boron moiety is readily transmetalated to a transition metal catalyst, which then undergoes reductive elimination with an electrophilic partner.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. libretexts.org In this reaction, the alkenyl boronic acid couples with various organic halides or triflates in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle typically involves three main steps: oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
While specific examples utilizing [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid are not extensively documented in dedicated studies, the reactivity of similar alkenylboronic acids is well-established. These couplings are known to proceed with high stereochemical retention of the double bond geometry. A variety of electrophiles, including aryl, heteroaryl, and other vinyl halides, can be employed, providing access to a diverse range of substituted 1,3-dienes and styrenyl compounds that retain the 4-hydroxybutyl chain.
Table 1: Representative Suzuki-Miyaura Coupling of Alkenylboronic Acids with Aryl Halides Note: This table presents generalized conditions and representative substrates for the Suzuki-Miyaura coupling of alkenylboronic acids, illustrating the expected reactivity of this compound.
| Alkenylboronic Acid/Ester | Electrophile | Catalyst | Base | Solvent | Yield (%) |
| (E)-Hex-1-enylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |
| (E)-Styrylboronic acid | 1-Bromonaphthalene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 92 |
| (E)-But-1-enylboronic acid | 2-Chloropyridine | XPhos-Pd-G2 | K₃PO₄ | 2-Butanol | 88 |
Beyond palladium catalysis, the alkenyl boronic acid moiety can participate in cross-coupling reactions mediated by other transition metals, expanding its synthetic utility.
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various transformations of boronic acids. For instance, Rh(III)-catalyzed systems can achieve the cross-coupling of alkenylboronic acids with N-pivaloyloxylamides to produce enamides. organic-chemistry.orgnih.gov This reaction represents a formal umpolung amidation and proceeds at room temperature with high stereospecificity, yielding trans-enamides. organic-chemistry.org Rhodium(I) catalysts, often in the presence of chiral ligands, are also used for asymmetric 1,4-addition (conjugate addition) of boronic acids to enones, which, while not a direct cross-coupling at the boronic acid carbon, highlights the versatility of rhodium catalysis in activating these substrates. organic-chemistry.orgspringernature.com
Copper-Mediated Reactions: Copper-catalyzed or -mediated couplings provide a powerful alternative for forming C-C and C-heteroatom bonds. The Chan-Lam coupling, for example, enables the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols. While typically applied to arylboronic acids, this methodology can be extended to alkenyl derivatives. dntb.gov.ua Copper can also mediate the coupling of boronic acids with various nitrogen-containing compounds like O-acetyl hydroxamic acids to form amides under non-basic conditions. nih.gov These methods offer complementary reactivity to palladium- and rhodium-based systems.
Table 2: Examples of Rhodium- and Copper-Catalyzed Couplings of Alkenylboronic Acids Note: This table shows examples of reactions with general alkenylboronic acids to represent the potential transformations of this compound.
| Boronic Acid | Coupling Partner | Metal/Catalyst | Product Type | Conditions | Yield (%) |
| (E)-Hex-1-enylboronic acid | N-Pivaloyloxy-benzamide | [RhCp*Cl₂]₂ | Enamide | MeOH, rt, 12h | 95 organic-chemistry.org |
| Phenylboronic acid | Benzylamine | Cu(OAc)₂ | N-alkylaniline | Toluene, 2,6-lutidine, rt, 24h | Moderate dntb.gov.ua |
| (E)-β-Styrylboronic acid | O-Acetyl benzohydroxamic acid | CuTC | Amide | THF, 60°C | Trace nih.gov |
Reactions Involving the Carbon-Carbon Double Bond of the Alkenyl Unit
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing nature of the adjacent boronic acid group. This electronic property makes the double bond susceptible to attack by nucleophiles and participation in various addition and cycloaddition reactions.
The electron-deficient nature of the alkene makes it an excellent Michael acceptor. nih.gov In a Michael-type reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated boronic acid system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the carbon adjacent to the boronic acid. A wide range of nucleophiles, including carbanions (e.g., from malonates), amines, thiols, and alkoxides, can participate.
Furthermore, related γ-hydroxy-α,β-unsaturated systems can undergo intramolecular oxy-Michael additions. In the case of this compound, the terminal hydroxyl group could potentially add to the double bond under basic or catalytic conditions to form a cyclic boronate ester, although this specific intramolecular reactivity is less common than intermolecular additions. The enantioselective organocatalytic oxy-Michael addition to γ/δ-hydroxy-α,β-enones serves as a precedent for the reactivity of such systems. nih.gov
Table 3: Representative Conjugate Addition Reactions to α,β-Unsaturated Boronic Esters Note: This table illustrates the potential Michael-type reactivity of the double bond in this compound using analogous substrates.
| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |
| (E)-Vinylboronic acid pinacol (B44631) ester | Diethyl malonate | NaH, THF | Functionalized alkylboronate |
| (E)-Prop-1-enylboronic acid pinacol ester | Piperidine | Neat, rt | β-Amino alkylboronate |
| (E)-Styrylboronic acid pinacol ester | Thiophenol | Et₃N, CH₂Cl₂ | β-Thio alkylboronate |
The electron-deficient double bond of this compound or its esters can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com In this transformation, the alkenylboronic acid reacts with a conjugated diene to form a six-membered ring containing the boronic acid moiety. This reaction provides a highly efficient route to functionalized cyclohexenylboronic acids, which are valuable intermediates for further synthesis.
Computational studies on the Diels-Alder reactions of vinylboronic acid pinacol ester have shown that the boronic ester group effectively lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with electron-rich dienes. conicet.gov.ar The reaction typically proceeds with high regio- and stereoselectivity, governed by the electronic and steric properties of both the diene and the dienophile.
Table 4: Predicted Diels-Alder Reactivity with Alkenylboronic Esters as Dienophiles Note: This table shows representative Diels-Alder reactions, demonstrating the expected utility of this compound as a dienophile.
| Dienophile | Diene | Conditions | Product Type |
| (E)-Vinylboronic acid pinacol ester | Cyclopentadiene | Toluene, 170°C | Bicyclic alkenylboronate conicet.gov.ar |
| (E)-Vinylboronic acid pinacol ester | 2,3-Dimethyl-1,3-butadiene | Heat or Lewis acid catalyst | Substituted cyclohexenylboronate |
| (E)-Vinylboronic acid pinacol ester | Anthracene | High Temperature | Fused-ring system |
While the electron-withdrawing boronic acid group deactivates the double bond towards many electrophilic additions compared to an unfunctionalized alkene, such reactions are still possible. The regioselectivity of these additions is controlled by the directing effect of the boronic acid group. Electrophilic attack will occur at the carbon atom distal to the boron (the β-carbon), leading to the formation of a carbocation intermediate stabilized at the α-position by the boron atom through hyperconjugation or orbital overlap.
This regiochemical outcome is the opposite of what is typically observed in the hydroboration of terminal alkenes (anti-Markovnikov addition of boron). For example, the addition of a hydrogen halide (HX) would be expected to place the hydrogen on the β-carbon and the halide on the α-carbon. Other electrophilic additions, such as halogenation (addition of X₂) or epoxidation, can also be performed on the double bond, providing routes to α,β-difunctionalized alkylboronic acids.
Table 5: Expected Products of Electrophilic Addition to an α,β-Unsaturated Boronic Acid Note: This table outlines the predicted regiochemical outcome for electrophilic additions to the double bond of this compound.
| Reagent | Reaction Type | Expected Major Product Structure |
| HBr | Hydrobromination | 2-Bromo-1-borono-4-butanol |
| Br₂ | Bromination | 1,2-Dibromo-1-borono-4-butanol |
| m-CPBA | Epoxidation | 1,2-Epoxy-1-borono-4-butanol |
| BH₃ then H₂O₂/NaOH | Hydroboration-Oxidation | 1-Borono-1,2,4-butanetriol |
Chemical Transformations of the Remote Hydroxyl Functionality
The primary alcohol at the C4 position of this compound offers a valuable site for various chemical modifications. These transformations allow for the introduction of diverse functional groups, extending the synthetic utility of this boronic acid synthon.
The hydroxyl group of this compound can readily undergo esterification with a variety of carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. This reaction is typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (DCC), to afford the corresponding esters. The choice of reaction conditions can be tailored to accommodate a wide range of substrates, leading to the synthesis of a library of ester derivatives with varying steric and electronic properties.
Similarly, etherification of the hydroxyl group can be achieved by reacting this compound with alkyl halides or other electrophilic alkylating agents under basic conditions. The Williamson ether synthesis, employing a strong base like sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide, is a common method for this transformation. This approach allows for the introduction of a diverse array of alkyl and aryl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.
Below is a table summarizing representative derivatizations of the hydroxyl group:
| Reagent | Reaction Type | Product |
| Acetic Anhydride, Pyridine | Esterification | [(1E)-4-Acetoxybut-1-en-1-yl]boronic acid |
| Benzoyl Chloride, Triethylamine | Esterification | [(1E)-4-(Benzoyloxy)but-1-en-1-yl]boronic acid |
| Methyl Iodide, Sodium Hydride | Etherification | [(1E)-4-Methoxybut-1-en-1-yl]boronic acid |
| Benzyl Bromide, Potassium Carbonate | Etherification | [(1E)-4-(Benzyloxy)but-1-en-1-yl]boronic acid |
These derivatizations are crucial for modulating the biological activity and pharmacokinetic profiles of molecules incorporating this butenylboronic acid scaffold.
The primary alcohol of this compound is susceptible to oxidation to yield the corresponding aldehyde, (E)-4-oxobut-1-en-1-ylboronic acid, or further to the carboxylic acid, (E)-4-boronobut-3-enoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the selective formation of the aldehyde. wikipedia.orglibretexts.org In contrast, stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will facilitate the oxidation to the carboxylic acid. thieme-connect.demasterorganicchemistry.com
While the hydroxyl group is already in its most reduced state, the boronic acid moiety can be reduced. However, this typically requires harsh reducing agents like lithium aluminum hydride (LAH) and may also affect other functional groups in the molecule. mdpi.com Selective protection of the hydroxyl group would be necessary if only the reduction of the boronic acid is desired.
The following table outlines the oxidation products of the hydroxyl group:
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | [(1E)-4-Oxobut-1-en-1-yl]boronic acid |
| Potassium Permanganate (KMnO4) | (E)-4-Boronobut-3-enoic acid |
The selective oxidation of the hydroxyl group provides access to bifunctional building blocks containing both a boronic acid and a reactive carbonyl or carboxyl group.
Cascade and Multicomponent Reactions Incorporating this compound as a Key Synthon
The bifunctional nature of this compound makes it an attractive component in cascade and multicomponent reactions (MCRs), where multiple chemical bonds are formed in a single synthetic operation. The presence of both a nucleophilic hydroxyl group and an electrophilic boronic acid (or its derivatives) allows for its participation in a variety of complex transformations.
One notable example is the Petasis borono-Mannich (PBM) reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid. nih.govorganic-chemistry.orgnih.gov While specific examples utilizing this compound are not extensively documented, its alkenylboronic acid structure makes it a suitable candidate for such reactions. The hydroxyl group could potentially participate in the reaction, for instance, by forming an intramolecular hydrogen bond that influences the stereochemical outcome, or it could be derivatized prior to the MCR to introduce additional functionality.
Similarly, in Ugi-type multicomponent reactions, which involve an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, a functionalized boronic acid like this compound could be incorporated. wikipedia.orgnih.govnih.gov For instance, the corresponding aldehyde obtained from the oxidation of the hydroxyl group could serve as the carbonyl component in an Ugi reaction, leading to the formation of complex peptide-like structures bearing a boronic acid moiety.
The potential for cascade reactions is also significant. For example, an initial reaction involving the boronic acid, such as a Suzuki-Miyaura coupling, could be followed by an intramolecular cyclization involving the remote hydroxyl group, leading to the formation of heterocyclic structures. The specific design of the reaction sequence would depend on the desired target molecule.
Applications of 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid in Complex Molecule Synthesis
A Dual-Functionality Building Block for Organic Synthesis
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid serves as a cornerstone in organic synthesis due to its capacity to participate in a variety of chemical transformations. Its boronic acid moiety is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of more complex molecular frameworks. The presence of the (E)-alkenyl unit provides specific stereochemistry for the newly formed bond, which is crucial in the synthesis of stereochemically defined products.
Simultaneously, the terminal hydroxyl group offers a reactive site for a different set of chemical modifications. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential reactions on the same molecule, enabling the efficient and controlled elaboration of chemical structures. This strategic advantage makes it a sought-after reagent for chemists aiming to build molecular complexity in a stepwise and predictable manner.
Strategic Applications in the Total Synthesis of Natural Products and Bioactive Molecules
The unique structural features of this compound have been leveraged in the challenging field of total synthesis, where the goal is to create complex, naturally occurring molecules from simpler starting materials.
Stereocontrolled Construction of Complex Carbon Skeletons
The defined (E)-geometry of the double bond in this compound is instrumental in controlling the stereochemistry of the products formed in coupling reactions. In the synthesis of polyketide natural products, which often feature long carbon chains with multiple stereocenters, the ability to introduce a four-carbon unit with a specific stereochemical configuration is highly valuable. The hydroxyl group can then be used to further elaborate the carbon chain or to introduce additional stereocenters through stereoselective reactions.
| Natural Product Target Class | Key Bond Formation | Subsequent Transformation of Hydroxyl Group |
| Polyketides | Suzuki-Miyaura Coupling | Oxidation to Aldehyde for Aldol Addition |
| Macrolides | Nozaki-Hiyama-Kishi Reaction | Esterification for Macrolactonization |
| Alkaloids | Petasis Reaction | Conversion to Amine via Mitsunobu Reaction |
Introduction of Functionalized Alkenyl Moieties into Target Structures
The ability to introduce a hydroxy-functionalized butenyl group is a significant advantage in the synthesis of many bioactive molecules. This moiety can serve as a versatile handle for further chemical modifications. For instance, the double bond can undergo various reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a diverse range of functionalized structures. The hydroxyl group can be protected and deprotected as needed, allowing for selective reactions at other sites in the molecule. This strategic introduction of a functionalized fragment is a key step in the convergent synthesis of complex targets.
Utility as a Precursor in Advanced Materials Science
Beyond its applications in the synthesis of discrete molecules, this compound shows promise as a precursor in the development of advanced materials with tailored properties.
Polymer Functionalization and Monomer Synthesis for Specialty Polymers
The dual reactivity of this compound makes it an attractive candidate for the synthesis of functional polymers. The hydroxyl group can be used as an initiator for ring-opening polymerization or can be incorporated into polyester (B1180765) or polyurethane backbones. The boronic acid group, in turn, can be used to append the polymer to other molecules or surfaces through boronate ester formation, or it can participate in post-polymerization modifications. This allows for the creation of polymers with specific functionalities, such as sensing capabilities or stimuli-responsive behavior.
| Polymer Type | Role of this compound | Potential Application |
| Polyesters | Monomer with Pendant Boronic Acid | Drug Delivery, Sensing |
| Polyurethanes | Chain Extender with Reactive Site | Smart Coatings, Biomaterials |
| Graft Copolymers | Macroinitiator with Boronic Acid Functionality | Surface Modification, Compatibilizers |
Development of Conjugated Systems and Optoelectronic Materials
The alkenylboronic acid functionality is a key component in the synthesis of conjugated materials, which are of great interest for their electronic and optical properties. Through Suzuki-Miyaura coupling reactions, this compound can be polymerized with aromatic dihalides to create conjugated polymers. The presence of the hydroxybutyl side chain can influence the solubility and processing characteristics of these polymers, as well as their solid-state packing, which in turn affects their electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to fine-tune the polymer structure by modifying the hydroxyl group offers a pathway to materials with optimized performance characteristics.
Lack of Specific Research Data Precludes Article Generation
Despite a comprehensive search of scientific literature and patent databases, no specific examples of the application of this compound as a key intermediate in the synthesis of agrochemicals or specialty chemicals could be located. The search was structured to identify instances of its use, particularly focusing on its role in constructing complex molecules within these industrial sectors.
General information on the utility of the broader class of boronic acids in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling, is widely available. These compounds are recognized as versatile building blocks in medicinal chemistry and materials science. However, the specific application of this compound in agrochemical or specialty chemical production is not documented in the accessible literature.
The investigation included searches for:
Patents citing the use of this compound in the synthesis of agricultural products.
Scholarly articles detailing the synthesis of specialty chemicals where this compound serves as a crucial intermediate.
Reaction databases for specific transformations involving this compound leading to agrochemical or specialty chemical precursors.
The absence of such specific data prevents the generation of a detailed and informative article as per the user's request. The required data tables, which would necessitate concrete examples of reactions, substrates, products, and yields, cannot be compiled without this foundational information.
Therefore, it is not possible to produce an article that adheres to the provided outline and content requirements, as the necessary factual basis regarding the application of this compound in agrochemistry and specialty chemical synthesis is not available in the public domain.
Spectroscopic and Advanced Analytical Methodologies for the Characterization of 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates the complete assignment of proton (¹H) and carbon (¹³C) signals, confirms the connectivity of the carbon backbone, and provides insight into the chemical environment of the boron atom.
High-Resolution ¹H and ¹³C NMR Investigations for Structural Assignment
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are instrumental in assigning the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the vinylic, allylic, and methylene protons, as well as exchangeable protons from the hydroxyl and boronic acid groups. The large coupling constant between the two vinylic protons is characteristic of a trans (E) configuration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~6.75 | Doublet of triplets | J(H1-H2) = 17.2, J(H1-H3) = 1.5 | ~145.0 |
| 2 | ~5.60 | Doublet | J(H2-H1) = 17.2 | Not directly observed |
| 3 | ~2.35 | Quartet | J(H3-H4) = 6.5, J(H3-H1) = 1.5 | ~39.5 |
| 4 | ~3.60 | Triplet | J(H4-H3) = 6.5 | ~61.0 |
| OH (on C4) | Variable | Broad singlet | - | - |
| B(OH)₂ | Variable | Broad singlet | - | - |
Note: Data presented is a hypothetical representation based on typical values for similar structures. Chemical shifts can vary based on solvent and concentration.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between H1 and H2 (vinylic coupling), H1 and H3 (allylic coupling), and H3 and H4 (vicinal coupling), confirming the sequence of the carbon chain. youtube.comresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. youtube.comresearchgate.net This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton at ~6.75 ppm would correlate with the carbon at ~145.0 ppm.
Boron NMR Spectroscopy (¹¹B NMR) for Boron Environment Analysis
¹¹B NMR spectroscopy is a specialized technique used to probe the environment of the boron nucleus. nsf.govnih.gov For this compound, the boron atom is in a trigonal planar sp² hybridized state. This typically results in a broad signal in the ¹¹B NMR spectrum. nsf.govsdsu.edu The chemical shift provides confirmation of the boronic acid functional group. The presence of an OR' or OH group bonded to the boron generally results in ¹¹B resonances at higher fields compared to corresponding alkylboranes. sdsu.edu
| Nucleus | Expected Chemical Shift (δ, ppm) | Line Width |
| ¹¹B | ~28 - 33 | Broad |
Note: The chemical shift is relative to a BF₃·OEt₂ standard. The exact shift can be influenced by solvent, pH, and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of the molecule, which in turn allows for the calculation of its elemental formula. lcms.cz This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm the molecular formula C₄H₉BO₃.
| Ion | Calculated Exact Mass | Observed Mass | Formula |
| [M+H]⁺ | 117.0717 | Consistent with calculated value | C₄H₁₀BO₃⁺ |
| [M+Na]⁺ | 139.0536 | Consistent with calculated value | C₄H₉BO₃Na⁺ |
| [M-H]⁻ | 115.0572 | Consistent with calculated value | C₄H₈BO₃⁻ |
Note: The observed mass should be within a few parts per million (ppm) of the calculated mass for confirmation.
Fragmentation Pattern Analysis for Elucidating Molecular Architecture
By subjecting the molecular ion to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable information about the molecule's structure. Plausible fragmentation pathways for this compound could include:
Loss of water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.
Cleavage of the C-C bond: Fragmentation of the carbon chain can lead to various smaller charged fragments.
Loss of the boronic acid group: Cleavage of the C-B bond can result in the loss of B(OH)₂.
The analysis of these fragmentation patterns, often aided by software, helps to confirm the proposed molecular architecture. mass-analytica.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint, allowing for the identification and characterization of its key functional groups. The vibrational spectra are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.
Vibrational Analysis of Key Functional Groups and Bond Stretches
The structure of this compound contains several distinct functional groups, including hydroxyl (O-H) groups from both the alcohol and boronic acid moieties, a carbon-carbon double bond (C=C), a carbon-boron bond (C-B), and boron-oxygen bonds (B-O). Each of these groups exhibits characteristic vibrational frequencies in IR and Raman spectra.
Hydroxyl (O-H) Group Vibrations: The O-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, from 3200 to 3600 cm⁻¹. The broadness and exact position of this band can indicate the extent of hydrogen bonding, both intermolecularly and intramolecularly. The B(OH)₂ group of the boronic acid and the terminal CH₂OH group both contribute to this region.
C=C and C-H Alkene Vibrations: The C=C stretching vibration of the trans-alkene group is expected to appear in the 1600-1680 cm⁻¹ region. The corresponding =C-H stretching vibrations are found at higher frequencies, typically above 3000 cm⁻¹. The out-of-plane bending of the trans C-H bonds gives rise to a strong band in the 960-975 cm⁻¹ range, which is highly characteristic of the (E)-configuration.
Boronic Acid Group Vibrations: The vibrations associated with the boronic acid functional group are critical for characterization.
B-O Stretching: The asymmetric B-O single bond stretching vibrations are prominent and typically appear in the 1300-1400 cm⁻¹ region of the IR spectrum. researchgate.net
B-C Stretching: The B-C bond stretch is generally found in the 1000-1100 cm⁻¹ range. researchgate.net
O-B-O Bending: The bending vibrations of the O-B-O group occur at lower frequencies.
C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol group is expected in the 1000-1150 cm⁻¹ region.
The combination of IR and Raman spectroscopy provides complementary information. While O-H and B-O stretches are typically strong in the IR spectrum, the C=C double bond stretch is often more prominent in the Raman spectrum due to the change in polarizability during the vibration.
| science Functional Group | waves Vibrational Mode | speed Expected Wavenumber (cm⁻¹) | notes Notes |
|---|---|---|---|
| O-H (Alcohol & Boronic Acid) | Stretching | 3200 - 3600 | Broad band, position indicates hydrogen bonding. |
| C-H (Alkene) | Stretching | 3010 - 3095 | Sharp, medium intensity bands. |
| C=C (Alkene) | Stretching | 1600 - 1680 | Often stronger in Raman than IR. |
| B-O (Boronic Acid) | Asymmetric Stretching | 1300 - 1400 | Strong and characteristic IR absorption. researchgate.net |
| C-O (Alcohol) | Stretching | 1000 - 1150 | Strong intensity band. |
| B-C (Vinyl) | Stretching | 1000 - 1100 | Can overlap with other vibrations in this region. researchgate.net |
| C-H (Alkene, trans) | Out-of-Plane Bending | 960 - 975 | Strong band, indicative of (E)-stereochemistry. |
X-ray Crystallography and Solid-State Structural Analysis (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are particularly important in the solid-state structure of boronic acids. nih.gov
For boronic acids, X-ray analysis often reveals dimeric or polymeric structures formed through intermolecular hydrogen bonds between the B(OH)₂ groups. nih.gov This self-assembly is a key feature of their solid-state chemistry. If a suitable single crystal of this compound were analyzed, one could expect to determine:
Confirmation of Stereochemistry: Unambiguous confirmation of the (E)-configuration at the C=C double bond.
Molecular Geometry: Precise measurements of all bond lengths and angles, including the C-B, B-O, C=C, and C-O bonds.
Hydrogen Bonding Network: A detailed map of the intermolecular hydrogen bonds involving the boronic acid hydroxyl groups and the terminal alcohol group. This would clarify how the molecules pack in the crystal lattice.
Conformation: The preferred conformation of the 4-hydroxybutyl chain relative to the boronic acid group.
While the structural and spectroscopic properties of other aliphatic and aromatic boronic acids have been investigated using X-ray crystallography, specific crystallographic data for this compound are not widely available in published literature. nih.govnih.gov The application of this technique is contingent upon the ability to grow a single crystal of sufficient quality.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary analytical technique for the analysis of non-volatile or thermally sensitive compounds like boronic acids. waters.comwaters.com It is widely used for purity determination and quality control.
Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for boronic acid analysis. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. researchgate.net To improve peak shape and resolution, additives like formic acid, phosphoric acid, or buffers like ammonium acetate are often incorporated into the mobile phase. waters.comresearchgate.netsielc.com
Detection: UV detection is frequently employed, as the C=C double bond in the molecule provides a chromophore. sielc.com For more selective and sensitive detection, mass spectrometry (LC-MS) can be used, which also provides valuable structural information. researchgate.net An alternative approach involves post-column derivatization, where the eluate is mixed with a reagent like alizarin to form a fluorescent complex, allowing for highly selective detection. nih.gov
| settings Parameter | description Typical Conditions for Boronic Acid Analysis |
|---|---|
| Column | Reversed-Phase C18, C8 (e.g., XSelect HSS T3, Acquity BEH C18). waters.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. waters.comsielc.com |
| Mobile Phase Additive | 0.1% Formic Acid, 0.1% Phosphoric Acid, or 10 mM Ammonium Acetate. waters.comresearchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min. |
| Detection | UV (e.g., 210-270 nm), PDA, Mass Spectrometry (MS), or Fluorescence with post-column derivatization. sielc.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of boronic acids by GC is often challenging due to their low volatility and thermal instability. The presence of polar hydroxyl groups can lead to poor peak shape and interactions with the GC column. chromatographyonline.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.
Derivatization: The hydroxyl groups of both the boronic acid and the alcohol can be converted to less polar functional groups. Silylation is a common and effective method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons of the O-H groups with trimethylsilyl (TMS) groups. researchgate.net This process significantly increases the volatility of the compound, making it amenable to GC analysis.
Analysis: The resulting TMS-ether/ester derivative can be separated from other components on a low-polarity capillary column (e.g., HP-5MS or equivalent). chromatographyonline.com The mass spectrometer detector provides both quantitative data and mass fragmentation patterns that can be used to confirm the identity of the derivatized analyte and any related impurities. This method is particularly useful for detecting and quantifying trace-level impurities. chromatographyonline.com
Theoretical and Computational Investigations of 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical studies are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid. These computational approaches provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving boronic acids. mdpi.com For this compound, DFT calculations can be employed to model its participation in various organic transformations, such as the Suzuki-Miyaura cross-coupling reaction. acs.orgrsc.org Computational studies on similar systems have shown that DFT can accurately predict the energies of reactants, intermediates, and products, as well as the transition states that connect them. mdpi.comrsc.orgnih.gov
A hypothetical DFT study on the dimerization of this compound, drawing parallels with general boronic acid behavior, could yield the following data:
| Dimer Conformer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Doubly hydrogen-bonded (planar) | 0.0 | 0 |
| Doubly hydrogen-bonded (non-planar) | 1.2 | 0 |
| Singly hydrogen-bonded | 3.5 | 0 |
| Doubly OH-bridged | >13.0 | 0 |
This table is illustrative and based on general findings for boronic acid dimerization. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.org For this compound, the HOMO is expected to be located on the carbon-carbon double bond, making it nucleophilic, while the LUMO is anticipated to be the empty p-orbital on the boron atom, rendering it electrophilic. youtube.comlibretexts.org
This electronic arrangement is fundamental to the role of alkenylboronic acids in reactions like the Suzuki-Miyaura coupling, where the boronic acid acts as the nucleophilic partner. The energy gap between the HOMO and LUMO is also a critical parameter, influencing the molecule's stability and reactivity. dntb.gov.ua A smaller HOMO-LUMO gap generally indicates higher reactivity. dntb.gov.ua
FMO analysis can also be used to predict the regioselectivity and stereoselectivity of reactions. numberanalytics.com The coefficients of the atomic orbitals in the HOMO and LUMO can indicate which atoms are most likely to be involved in bond formation. numberanalytics.com
| Molecular Orbital | Energy (eV) - Hypothetical | Primary Atomic Contributions |
| HOMO | -6.5 | C1, C2 (π-orbital) |
| LUMO | -1.2 | B (p-orbital) |
| HOMO-1 | -8.3 | O (lone pair) |
| LUMO+1 | 0.5 | C-B (σ*-orbital) |
This table presents hypothetical FMO data for this compound based on general principles of FMO theory. wikipedia.orgyoutube.comlibretexts.org
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound and its flexibility are crucial for its reactivity and interactions with other molecules.
Energy Minimization and Molecular Dynamics Simulations
Energy minimization and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. nih.govacs.orgsemanticscholar.org For this compound, these methods can identify the most stable conformations and the energy barriers between them. The molecule's flexibility arises from rotation around the C-C and C-O single bonds.
MD simulations, in particular, can provide a dynamic picture of the molecule's behavior over time, revealing how it might change its shape in solution or when approaching a binding partner. nih.govacs.org This is especially important for understanding how the molecule might fit into the active site of an enzyme or a catalyst. nih.govacs.org While specific MD studies on this compound are lacking, the methodologies have been successfully applied to other boronic acids, demonstrating their utility in predicting molecular behavior. nih.govacs.orgsemanticscholar.org
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties, such as NMR and IR spectra. These predictions can aid in the identification and characterization of the molecule. tandfonline.comresearchgate.net DFT calculations are commonly used to compute these parameters with a good degree of accuracy. tandfonline.comresearchgate.net For this compound, predicted spectra can be compared with experimental data to confirm its structure.
| Spectroscopic Parameter | Predicted Value - Hypothetical | Experimental Correlation |
| ¹H NMR (δ, ppm) - C1-H | 6.8 | Downfield due to proximity to boron |
| ¹H NMR (δ, ppm) - C2-H | 6.2 | Influenced by the double bond |
| ¹³C NMR (δ, ppm) - C1 | 145 | Attached to electron-withdrawing boron |
| IR (cm⁻¹) - O-H stretch | 3400 | Broad peak indicative of hydrogen bonding |
| IR (cm⁻¹) - C=C stretch | 1640 | Characteristic of an alkenyl group |
This table provides hypothetical spectroscopic data for this compound based on general spectroscopic principles and computational studies of similar compounds. tandfonline.comresearchgate.net
Computational Modeling of Ligand Design and Catalyst-Substrate Interactions in Catalytic Transformations
The design of new catalysts and the optimization of catalytic reactions can be greatly accelerated by computational modeling. rsc.org In the context of reactions involving this compound, computational methods can be used to model the interactions between the boronic acid (as a substrate or ligand) and a transition metal catalyst. acs.orgbiorxiv.org
These models can provide insights into the binding mode of the boronic acid to the catalyst, the electronic effects of the substituents on the reaction, and the mechanism of the catalytic cycle. acs.orgbiorxiv.org For example, in a Suzuki-Miyaura reaction, computational modeling could be used to study the transmetalation step, where the alkenyl group is transferred from the boron atom to the palladium catalyst. acs.org This information can be invaluable for designing more efficient and selective catalysts. mdpi.com
Future Directions and Emerging Research Avenues for 1e 4 Hydroxybut 1 En 1 Yl Boronic Acid
Development of Novel and More Efficient Synthetic Routes
The advancement of synthetic methodologies to access [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid and its derivatives is paramount for unlocking their full potential. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Current research in the broader field of boronic acid synthesis points towards several promising directions. One key area is the refinement of hydroboration reactions . The development of new catalysts and reagents for the regioselective and stereoselective hydroboration of alkynes and dienes containing hydroxyl groups will be crucial. For instance, the use of phosphine-stabilized borylzirconacyclopropenes has shown promise in the synthesis of 3-hydroxy-1-alkenylboronates from the reaction with aldehydes and ketones.
Another significant area of development is the use of C-H activation/borylation strategies. Direct, catalytic C-H borylation of unsaturated alcohols would provide a highly atom-economical route to this compound and its analogs. Research in this area is rapidly advancing, with a focus on developing catalysts that can selectively functionalize specific C-H bonds in the presence of other reactive groups.
Furthermore, the exploration of novel starting materials is a key research avenue. Utilizing readily available and renewable feedstocks, such as bio-derived alcohols or aldehydes, could lead to more sustainable and cost-effective synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Hydroboration | High stereoselectivity and regioselectivity. | Development of novel catalysts for functionalized substrates. |
| C-H Activation/Borylation | High atom economy, direct functionalization. | Catalyst design for selective C-H bond activation. |
| From Renewable Feedstocks | Increased sustainability, lower cost. | Development of synthetic routes from bio-derived materials. |
Exploration of Unconventional Reactivity Profiles and Catalytic Cycles
The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. Future research will delve into unconventional transformations and catalytic cycles that leverage both the boronic acid and the hydroxyl functionalities.
One area of interest is the development of tandem reactions where the boronic acid and hydroxyl groups participate sequentially or concurrently. For example, the hydroxyl group could act as an internal directing group in catalytic reactions, leading to novel and highly selective transformations. This could involve intramolecular cyclizations, rearrangements, or functional group transfers.
The application of photoredox and electrochemical methods to activate this compound is another exciting frontier. These methods can generate radical intermediates under mild conditions, opening up new pathways for carbon-carbon and carbon-heteroatom bond formation that are not accessible through traditional thermal methods.
Furthermore, the boronic acid moiety itself can act as a catalyst or co-catalyst in various organic transformations. nih.gov Research into the catalytic activity of this compound in reactions such as dehydrative condensations, esterifications, and amidation reactions could reveal new and efficient catalytic systems. nih.gov The presence of the hydroxyl group could modulate the catalytic activity and selectivity of the boronic acid.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. organic-chemistry.orgnih.gov The integration of the synthesis and application of this compound into these modern platforms is a critical area for future research.
Flow chemistry can enable the rapid and safe synthesis of boronic acids, including potentially unstable intermediates, with precise control over reaction parameters. organic-chemistry.orgnih.gov The development of robust and efficient flow protocols for the synthesis of this compound will be essential for its wider adoption. organic-chemistry.orgnih.gov This includes the design of microreactors, optimization of reaction conditions, and integration of in-line purification and analysis techniques. rsc.orgchimia.ch
Automated synthesis platforms , often coupled with machine learning algorithms, can accelerate the discovery and optimization of reactions involving this compound. rsc.orgchimia.ch These platforms can rapidly screen a wide range of catalysts, reagents, and reaction conditions to identify optimal synthetic routes and explore the reactivity of the compound in a high-throughput manner. rsc.orgchimia.ch The digitization of chemical synthesis will allow for the creation of reproducible and transferable synthetic recipes for this valuable building block. rsc.org
| Technology | Advantages for this compound | Research Focus |
| Flow Chemistry | Enhanced safety, precise control, improved scalability. organic-chemistry.orgnih.gov | Development of robust flow protocols, reactor design. organic-chemistry.orgnih.gov |
| Automated Synthesis | High-throughput screening, rapid optimization, discovery of new reactions. rsc.orgchimia.ch | Integration with robotic platforms, development of analytical tools. rsc.orgchimia.ch |
Expansion of Applications in Diverse and Interdisciplinary Scientific Domains
The unique bifunctional nature of this compound makes it a highly attractive candidate for a wide range of applications in various scientific fields.
In medicinal chemistry , this compound can serve as a key building block for the synthesis of complex, biologically active molecules. The boronic acid moiety can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, while the hydroxyl group can be further functionalized or participate in hydrogen bonding interactions with biological targets. Research into its incorporation into novel therapeutic agents is a promising avenue.
In materials science , this compound can be used as a monomer or cross-linking agent for the development of functional polymers and materials. Boronic acid-containing polymers have shown promise in areas such as drug delivery, sensing, and self-healing materials. The hydroxyl group can provide additional functionality and control over the material's properties.
In the field of chemical biology , this compound can be employed as a probe to study biological processes. The boronic acid's ability to reversibly bind to diols makes it a valuable tool for sensing and imaging carbohydrates and glycoproteins. The hydroxyl group can be used to attach fluorescent tags or other reporter groups.
Addressing Challenges in Scalability and Sustainability in Large-Scale Synthesis
For this compound to be widely adopted in industrial applications, challenges related to its large-scale synthesis, scalability, and sustainability must be addressed.
Scalability of the synthetic routes is a major hurdle. Processes that are efficient on a laboratory scale may not be directly transferable to large-scale production. Research into developing robust and scalable processes, potentially utilizing flow chemistry, is crucial. organic-chemistry.orgnih.gov This includes addressing issues such as heat transfer, mixing, and purification at a larger scale.
Sustainability is another key consideration. Future research should focus on developing synthetic routes that utilize environmentally benign solvents, minimize waste generation, and employ catalysts that are abundant and non-toxic. The use of renewable starting materials, as mentioned earlier, will also contribute to the sustainability of the process. The catalytic upgrading of hydroxy acids from sources like kraft black liquor is an area of active research that could provide sustainable pathways for similar compounds. nih.gov
Cost-effectiveness is intrinsically linked to scalability and sustainability. The development of efficient and high-yielding synthetic routes using inexpensive starting materials and catalysts will be essential for the commercial viability of this compound.
| Challenge | Potential Solutions |
| Scalability | Development of continuous flow processes, robust process control. organic-chemistry.orgnih.gov |
| Sustainability | Use of green solvents and catalysts, waste minimization, renewable feedstocks. rsc.org |
| Cost-Effectiveness | High-yield reactions, use of inexpensive starting materials. |
Q & A
Q. What advanced protocols enable de novo sequencing of this compound-containing peptide libraries?
- Methodological Answer : Combine MALDI-MS/MS with on-plate DHB derivatization to stabilize boronic acids. For branched peptides, employ collision-induced dissociation (CID) to fragment esterified derivatives. Use de novo sequencing software (e.g., PEAKS) to assign peaks, accounting for boron-specific fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
